molecular formula C14H18O3 B14639696 5-(Phenoxymethyl)-3-propyloxolan-2-one CAS No. 56057-88-6

5-(Phenoxymethyl)-3-propyloxolan-2-one

Cat. No.: B14639696
CAS No.: 56057-88-6
M. Wt: 234.29 g/mol
InChI Key: OPNSWXPTPRWMRD-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)-3-propyloxolan-2-one is a γ-lactone (oxolan-2-one) derivative characterized by a five-membered cyclic ester ring. Its structure features a phenoxymethyl group at the C5 position and a propyl substituent at the C3 position. This compound’s molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol.

Properties

CAS No.

56057-88-6

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5-(phenoxymethyl)-3-propyloxolan-2-one

InChI

InChI=1S/C14H18O3/c1-2-6-11-9-13(17-14(11)15)10-16-12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3

InChI Key

OPNSWXPTPRWMRD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(OC1=O)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenoxymethyl)-3-propyloxolan-2-one typically involves the reaction of phenoxymethyl chloride with 3-propyloxolan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

5-(Phenoxymethyl)-3-propyloxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated oxolane derivatives.

    Substitution: Various substituted phenoxymethyl derivatives.

Scientific Research Applications

5-(Phenoxymethyl)-3-propyloxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)-3-propyloxolan-2-one involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes and receptors, leading to various biological effects. The oxolane ring provides structural stability and influences the compound’s reactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The most structurally analogous compound identified in the evidence is 5-Methyl-5-propyloxolan-2-one (CAS 3284-93-3) . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Property 5-(Phenoxymethyl)-3-propyloxolan-2-one 5-Methyl-5-propyloxolan-2-one
Molecular Formula C₁₃H₁₆O₃ C₈H₁₄O₂
Molecular Weight (g/mol) 220.26 142.20
Substituent Positions C3 (propyl), C5 (phenoxymethyl) C5 (methyl and propyl)
Key Functional Groups Aromatic ether, lactone Alkyl-substituted lactone
Solubility (Predicted) Lower water solubility due to aromatic group Higher water solubility compared to aromatic analog
Potential Reactivity Susceptible to electrophilic aromatic substitution Steric hindrance at C5 due to dual substituents

Key Differences :

Molecular Weight : The target compound’s higher molecular weight (220.26 vs. 142.20 g/mol) may influence its phase behavior (e.g., melting/boiling points) and diffusion rates in biological systems.

Applications : While neither compound’s applications are explicitly detailed in the evidence, structural analogs of γ-lactones are often used as solvents, flavoring agents, or intermediates in drug synthesis. The aromatic group in the target compound could make it a candidate for polymer precursors or bioactive molecules.

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